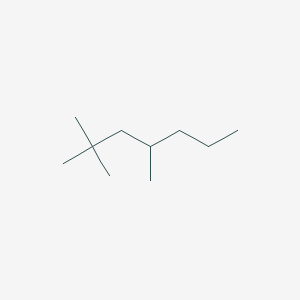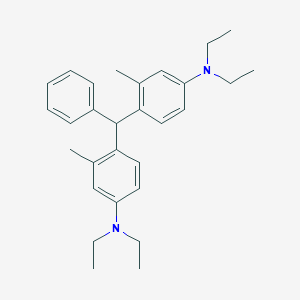
Diboruro de molibdeno
Descripción general
Descripción
Molybdenum diboride (MoB2) is a compound consisting of molybdenum and boron. It exists in different phases, including MoB2-x and Mo2B5-y, characterized by their unique crystal structures and properties, primarily studied within temperatures ranging from 1400 to 1800°C (Klesnar et al., 1996).
Synthesis Analysis
MoB2 can be synthesized at high temperatures, maintaining a narrow single-phase region. The phase Mo2B5-y showcases two types of six-membered boron rings in its structure: nearly planar and puckered, with sites that may or may not be occupied by boron atoms, impacting its compositional stability (Klesnar et al., 1996).
Molecular Structure Analysis
The structure of Mo2B5-y includes nearly planar and puckered boron rings. The sites at the centers of the puckered rings in Mo2B5-y structures may be unoccupied, leading to variations in the structure, which shows sensitivity to batch composition and temperature (Klesnar et al., 1996).
Chemical Reactions and Properties
The chemical properties of MoB2 and related compounds like MoS2 have been extensively studied. MoS2, for example, is known for its catalytic activity and ability to undergo transformations under different conditions, which might provide insights into the reactivity of MoB2 as well (Yin et al., 2016).
Physical Properties Analysis
The physical properties of MoB2, such as density, melting point, and hardness, are crucial for its application in various fields. The high-pressure studies of MoB2 show it retains a rhombohedral structure up to 24.1GPa, demonstrating significant stability under pressure (Liu et al., 2014).
Chemical Properties Analysis
Chemically, MoB2 exhibits unique behaviors under different conditions. The study of Mo(VI) complexes, for example, can provide insights into the chemical behavior of Mo compounds, including potential catalytic activities and interactions with other substances (Liu et al., 2004).
Aplicaciones Científicas De Investigación
Reacción de Evolución de Hidrógeno (HER) Electrocatalizador
El diboruro de molibdeno se ha identificado como un electrocatalizador altamente eficiente para la reacción de evolución de hidrógeno (HER) . Los nanomateriales de metales no nobles como sulfuros de molibdeno, fosfuros, carburos y nitruros han surgido recientemente como electrocatalizadores altamente activos para HER . Los boruros de molibdeno, incluyendo MoB2, han mostrado una prometedora actividad HER a nanoescala .
Síntesis NanoCristalina
MoB2 se puede sintetizar a nanoescala utilizando una reacción de metatésis en estado sólido (SSM) asistida por redox simple, de un solo paso, a una temperatura relativamente baja (650 °C) y ambientalmente benigna . Las nanoesferas de MoB2 resultantes exhiben un bajo sobrepotencial de inicio de 154 mV a 10 mA cm−2, una pendiente de Tafel de 49 mV dec−1 y alta estabilidad .
Cálculos de Teoría de Funcional de Densidad (DFT)
Mecanismo De Acción
Target of Action
Molybdenum diboride (MoB2) primarily targets the hydrogen evolution reaction (HER) . This reaction is a key process in electrochemical water splitting, where water is decomposed into hydrogen and oxygen. The HER is a critical step in the production of hydrogen, a clean and sustainable energy source .
Mode of Action
MoB2 interacts with its target, the HER, by serving as an electrocatalyst . As an electrocatalyst, MoB2 facilitates the HER by lowering the energy barrier of the reaction, thereby increasing the rate of hydrogen production. Density functional theory (DFT) calculations show that several surfaces of MoB2 are active and that the optimum evolution of H2 occurs at a hydrogen coverage between 75% and 100% on the B-terminated {001} surface .
Biochemical Pathways
The primary biochemical pathway affected by MoB2 is the electrochemical water splitting process . In this process, water molecules are split into hydrogen and oxygen in the presence of an electric current. The HER, facilitated by MoB2, is a crucial step in this pathway.
Result of Action
The action of MoB2 results in the efficient production of hydrogen via the HER . MoB2 nanospheres exhibit a low onset overpotential of 154 mV at 10 mA cm−2, a Tafel slope of 49 mV dec−1, and high stability . These properties make MoB2 a highly efficient catalyst for the HER.
Action Environment
The action of MoB2 as an electrocatalyst for the HER is influenced by various environmental factors. The reaction is typically carried out in an acidic medium . The efficiency and stability of MoB2 can be affected by factors such as temperature, pH, and the presence of other chemical species in the reaction environment.
Propiedades
IUPAC Name |
bis(boranylidyne)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2B.Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSYZNZIESDJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Mo]#B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015518 | |
| Record name | Molybdenum diboride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray powder; [Alfa Aesar MSDS] | |
| Record name | Molybdenum diboride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12007-27-1 | |
| Record name | Molybdenum boride (MoB2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum boride (MoB2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum boride (MoB2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum diboride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum diboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
ANone: Molybdenum diboride (MoB2) has a molecular formula of MoB2, with a molecular weight of approximately 128.74 g/mol.
A: Molybdenum diboride commonly exists in two crystal structures: a rhombohedral structure (R3̅m) [, ] and a hexagonal structure similar to aluminum diboride (AlB2-type, P6/mmm) [, , ]. While the AlB2-type MoB2 is readily synthesized, the existence of its tungsten diboride (WB2) counterpart remains debated []. Research indicates that boron defects might contribute to the stability of the AlB2-type MoB2 [].
A: Molybdenum diboride exhibits impressive mechanical properties, including high hardness and strength. [, ] Tungsten-substituted MoB2 solid solutions have shown enhanced hardness due to local symmetry reduction. [] Theoretical calculations suggest that the α-ThSi2-type MoB2, attainable under high pressure, possesses a high bulk modulus and Vickers hardness exceeding that of α-SiO2 and β-Si3N4. []
A: Due to its hardness and abrasion resistance, MoB2 finds applications in coatings for pressing surfaces, enhancing the lifespan of equipment used in laminate production. [, , , ] Its high-temperature stability also makes it a potential candidate for high-temperature ceramic materials. []
A: Recent research highlights the potential of MoB2 nanoparticles as highly efficient electrocatalysts for the hydrogen evolution reaction (HER). [, ] Theoretical calculations, combined with experimental data, suggest that specific surfaces of MoB2, particularly the B-terminated {001} surface, exhibit significant HER activity. [, ] This discovery opens possibilities for designing inexpensive and efficient boron-based HER catalysts.
A: Studies utilizing high-pressure X-ray diffraction reveal that the rhombohedral structure of MoB2 remains stable up to at least 24.1 GPa. [] Theoretical predictions suggest a phase transition to a tetragonal α-ThSi2-type phase at higher pressures (around 68 GPa), which might be quenchable to ambient conditions. []
A: Doping can significantly alter the properties of MoB2. For instance, carbon doping in (Mo0.96Ti0.04)0.8B2, while maintaining the AlB2-type phase, has been found to suppress superconductivity, likely due to the filling of boron π bands. [] Conversely, scandium doping can stabilize the AlB2-type structure and induce superconductivity in nonstoichiometric MoB2. []
A: Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic structure, mechanical properties, and catalytic activity of MoB2. [, ] These calculations provide insights into the material's behavior at the atomic level, guiding the design of novel materials and applications.
A: While MoB2 possesses unique properties, alternative materials exist depending on the specific application. For HER electrocatalysis, other transition metal borides, sulfides, phosphides, carbides, and nitrides are being explored. [] For high-temperature applications, alternative ceramics might be considered. The choice of material depends on factors such as cost, performance requirements, and operating conditions.
A: Research on MoB2 relies heavily on advanced characterization techniques, such as X-ray diffraction (XRD), electron microscopy, and spectroscopy. [, , ] Computational resources are essential for performing DFT calculations and simulating material properties. [, ] Access to high-pressure experimental setups is crucial for exploring phase transitions and properties under extreme conditions. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




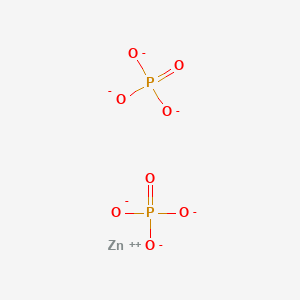
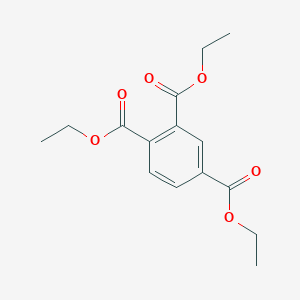
![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)
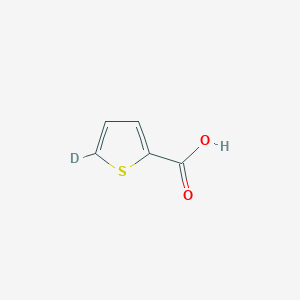
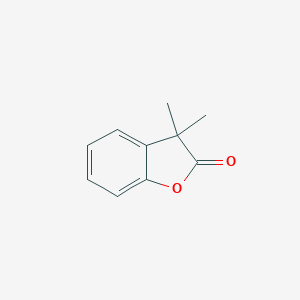

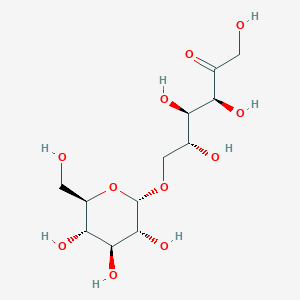

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)
